1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene
Description
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene is a benzene derivative with three key substituents:
Properties
Molecular Formula |
C10H10ClF2NO3 |
|---|---|
Molecular Weight |
265.64 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C10H10ClF2NO3/c11-5-1-2-7-3-4-8(17-10(12)13)6-9(7)14(15)16/h3-4,6,10H,1-2,5H2 |
InChI Key |
YVOIGXUBCWOHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])CCCCl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
While traditionally used for activated aromatics, Friedel-Crafts reactions can be adapted under high-pressure conditions. Example 4 of Patent CN104119238A utilizes Raney nickel and hydrogen gas (2–3 MPa) for reductive amination, suggesting that similar pressures might facilitate alkylation. Using 3-chloropropyl bromide and AlCl3 as a catalyst at 0°C could yield the desired product, though competing side reactions (e.g., polyalkylation) may necessitate excess substrate.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro and difluoromethoxy groups activate the ring for SNAr. A halogenated intermediate (e.g., 1-bromo-4-difluoromethoxy-2-nitrobenzene) could react with 3-chloropropylmagnesium bromide in tetrahydrofuran (THF) at −78°C. Patent CN1348951A’s phase-transfer catalysis approach might further enhance reactivity, though no direct examples are provided.
Integrated Synthetic Routes and Optimization
Combining the above steps, two routes are proposed:
Route A: Sequential Fluorination-Nitration-Alkylation
- Fluorination : Convert trichloromethoxybenzene to chlorodifluoromethoxybenzene (74.9% yield).
- Nitration : Introduce nitro at position 4 using H2SO4/HNO3 (89% yield).
- Alkylation : React with 3-chloropropylmagnesium bromide under SNAr conditions (hypothetical 50–60% yield).
Challenges : Regioselective alkylation at position 1 requires precise directing, potentially necessitating protective groups.
Route B: Nitrophenol-Based Synthesis
- Nitration : Start with ortho-nitrophenol to preinstall nitro at position 2.
- Difluoromethoxylation : React with ClCF2H in NaOH/tetrabutylammonium bromide (46.9% yield).
- Alkylation : Use 3-chloropropyl bromide under Friedel-Crafts conditions (hypothetical 40–50% yield).
Advantages : Preinstalled nitro group simplifies regioselectivity but compromises yield during difluoromethoxylation.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloropropyl group, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 1-(3-aminopropyl)-4-(difluoromethoxy)-2-nitrobenzene.
Oxidation: Formation of 1-(3-chloropropyl)-4-(difluoromethoxy)-2-nitrobenzoic acid.
Scientific Research Applications
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloropropyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
1-Chloro-4-(difluoromethyl)-2-nitrobenzene (CAS 1261525-17-0)
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene (CAS 1806458-12-7)
- Structure : Features a chloropropyl chain and difluoromethoxy group but substitutes the nitro group with a trifluoromethoxy (OCF₃) group at position 4 .
- Properties :
- Applications : Likely used in agrochemicals due to fluorinated substituents.
- Key Difference : The trifluoromethoxy group increases electron-withdrawing effects but reduces nitro-related reactivity (e.g., reduction susceptibility) compared to the target compound .
Chloropropyl-Containing Piperazines and Imidazoles
Nitro-Substituted Pesticides (e.g., Nitrofluorfen)
- Example: 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene (nitrofluorfen) .
- Properties :
- Key Difference : The target compound’s chloropropyl chain may improve soil adhesion or prolong activity compared to nitrofluorfen’s simpler structure .
Biological Activity
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene is an organic compound with the molecular formula C10H10ClF2NO3 and a molecular weight of 265.64 g/mol. This compound features a nitro group, a chloropropyl substituent, and a difluoromethoxy group attached to a benzene ring, contributing to its unique chemical properties and potential biological activities. Its structural characteristics make it a subject of interest in medicinal chemistry, particularly regarding its antimicrobial and anticancer properties.
Chemical Structure
The compound's structure is essential for understanding its biological activity. The presence of the nitro group allows for participation in redox reactions, which can influence various cellular processes. The chloropropyl and difluoromethoxy groups enhance lipophilicity, potentially affecting membrane permeability and interactions with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival. The nitro group plays a crucial role in these processes by participating in redox reactions that can lead to cellular damage in cancerous tissues.
Interaction with Biological Targets
This compound has been shown to interact with various enzymes and receptors within biological systems. These interactions can modulate enzyme activity and influence receptor signaling pathways, contributing to its biological effects.
Key Interactions
- Enzyme Modulation : The compound may modulate the activity of enzymes involved in metabolic processes, which could enhance or inhibit the metabolism of other drugs.
- Receptor Binding : It may bind to specific receptors, influencing cellular responses and potentially leading to therapeutic effects.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant potency against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Flow cytometry analysis indicated an increase in the percentage of apoptotic cells after treatment with varying concentrations of the compound.
| Cell Line | IC50 (µM) | Apoptosis (%) |
|---|---|---|
| HeLa | 15 | 40 |
| MCF-7 | 20 | 35 |
Q & A
Q. What are the optimal synthetic routes for 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene, considering functional group compatibility and yield?
Methodological Answer: The synthesis involves sequential functionalization of the benzene ring. A plausible route includes:
Nitro group introduction : Nitration of a pre-substituted benzene derivative under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration) .
Difluoromethoxy installation : Use of difluoromethylation reagents (e.g., ClCF₂O− intermediates) via nucleophilic aromatic substitution (SNAr), requiring electron-deficient aromatic systems .
3-Chloropropyl attachment : Alkylation via Friedel-Crafts or coupling reactions (e.g., Pd-catalyzed cross-coupling with 3-chloropropyl halides).
Key considerations :
Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?
Methodological Answer:
Q. What are the key stability considerations for storing and handling this compound?
Methodological Answer:
- Light sensitivity : Nitro groups are prone to photodegradation; store in amber vials at −20°C .
- Moisture : Chloropropyl chains may hydrolyze; use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis .
- Thermal stability : DSC/TGA analysis recommended to determine decomposition thresholds (typical nitro compounds degrade >150°C) .
Advanced Research Questions
Q. How does the difluoromethoxy group influence the electronic properties of the benzene ring, and how can this be computationally modeled?
Methodological Answer:
- Computational modeling :
- Experimental validation : Compare reaction rates with analogous compounds (e.g., 4-methoxy vs. 4-difluoromethoxy derivatives) in coupling reactions .
Q. What strategies are effective in analyzing reaction mechanisms involving the nitro group under varying conditions?
Methodological Answer:
- Kinetic studies : Use stopped-flow spectroscopy to monitor nitro reduction (e.g., with Na₂S₂O₄) and identify intermediates .
- Isotopic labeling : ¹⁵N-labeled nitro groups tracked via NMR or MS to trace reaction pathways .
- Controlled hydrolysis : Assess nitro-to-amine conversion under acidic/basic conditions, comparing with computational activation energies .
Q. How can researchers resolve contradictions in reported physicochemical data for similar nitroaromatic compounds?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
